2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Antitubercular Enzyme Inhibition Infectious Disease

2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2) features a non-interchangeable 3,4-dimethylphenyl substitution pattern (XLogP3=1.8, TPSA=67.2 Ų). As a documented Mycobacterium tuberculosis DXR inhibitor (IC50 8.0 µM, Kd 90 nM), it serves as a validated reference standard for antitubercular SAR campaigns. It is the specified intermediate (formula III) in patented zoledronic acid bisphosphonate synthesis. The reactive hydrazide moiety enables condensation to 1,3,4-oxadiazoles and hydrazone libraries. Substituting with generic arylacetohydrazide analogs risks irreproducible biological and synthetic outcomes. For target-based screening or heterocyclic synthesis, this specific substitution is critical.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 2370-49-2
Cat. No. B1296654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,4-Dimethylphenyl)amino]acetohydrazide
CAS2370-49-2
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NCC(=O)NN)C
InChIInChI=1S/C10H15N3O/c1-7-3-4-9(5-8(7)2)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)
InChIKeyWXKWYHNSQMCUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2) Procurement Guide: Chemical Class, Reactivity Profile, and Research Utility


2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2) is a hydrazide derivative featuring a 3,4-dimethylphenyl moiety linked via an amino group to an acetohydrazide core, with the molecular formula C10H15N3O and molecular weight 193.25 [1]. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly valued for its ability to undergo condensation and cyclization reactions to form heterocyclic systems such as hydrazones and oxadiazoles [2]. The presence of the 3,4-dimethyl substitution pattern on the phenyl ring confers distinct lipophilic and steric properties (XLogP3: 1.8) that differentiate it from other arylacetohydrazide analogs [1].

Why 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Cannot Be Replaced by Generic Arylacetohydrazide Analogs in Drug Discovery and Chemical Synthesis


Substitution among arylacetohydrazide analogs is not straightforward due to the decisive influence of the aryl substitution pattern on both biological target engagement and chemical reactivity. The 3,4-dimethyl substitution on the phenyl ring of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2) generates a specific lipophilic and steric profile that affects binding affinity to enzymatic targets such as Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), where this compound has documented inhibitory activity with an IC50 of 8.0 µM [1]. Structure-activity relationship (SAR) studies on related hydrazide series indicate that electron-donating groups such as methyl substituents on the phenyl ring enhance cytotoxic potency against cancer cell lines , making the 3,4-dimethyl substitution pattern non-interchangeable with other arylacetohydrazide variants. For procurement decisions involving heterocyclic synthesis or target-based screening campaigns, substitution of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide with a generic alternative bearing a different aryl substitution pattern risks altering both reaction outcomes and biological readouts.

Quantitative Differentiation Evidence for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2): Comparative Activity Data Versus Structural Analogs


Inhibition of Mycobacterium tuberculosis DXR: Comparative IC50 and Kd Values for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

2-[(3,4-Dimethylphenyl)amino]acetohydrazide exhibits measurable inhibitory activity against Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a validated target in the non-mevalonate isoprenoid biosynthesis pathway essential for mycobacterial survival. The compound demonstrates an IC50 of 8.0 µM (8.00E+3 nM) and a dissociation constant (Kd) of 90 nM in spectrofluorimetric binding assays [1]. This activity profile provides a benchmark for compound selection in antitubercular screening campaigns targeting the DXR enzyme. While direct head-to-head comparison data with structural analogs in the same assay system is not available in the BindingDB record, the documented binding affinity establishes this specific substitution pattern as a reference point for SAR exploration.

Antitubercular Enzyme Inhibition Infectious Disease

Lipophilicity Differentiation: XLogP3 of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide Versus Other Arylacetohydrazide Substitution Patterns

The 3,4-dimethyl substitution pattern on the phenyl ring confers a computed XLogP3 value of 1.8 for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide [1]. This lipophilicity value represents a distinct physicochemical profile compared to acetohydrazide analogs bearing different aryl substitution patterns, which can range from XLogP3 ~0.5 for unsubstituted phenyl to >2.5 for highly lipophilic halogenated or extended aromatic systems. The 1.8 XLogP3 places this compound in the optimal lipophilicity range for oral bioavailability potential (Lipinski Rule of Five guidelines recommend LogP <5), while providing sufficient membrane permeability for cellular assays.

Physicochemical Properties Drug-Likeness Lipophilicity

Synthetic Utility: 2-[(3,4-Dimethylphenyl)amino]acetohydrazide as a Defined Intermediate in Patented Polymorph Preparation Processes

2-[(3,4-Dimethylphenyl)amino]acetohydrazide is specifically claimed as a key intermediate in a patented process for preparing compounds of formula I (zoledronic acid and related bisphosphonates), where the compound of formula III is reacted with oxalyl chloride and subsequently treated with hydrazine in aqueous alkaline conditions at elevated temperature to yield the target intermediate [1]. The patent further discloses a polymorph of the compound of formula I, establishing that this specific hydrazide intermediate is integral to a defined synthetic pathway with demonstrated industrial-scale applicability via three-phase extraction using ether and acidification of the middle phase.

Chemical Synthesis Polymorph Control Process Chemistry

Hydrogen Bonding Capacity: Topological Polar Surface Area Comparison of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

2-[(3,4-Dimethylphenyl)amino]acetohydrazide exhibits a topological polar surface area (TPSA) of 67.2 Ų with 3 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This TPSA value falls within the optimal range for compounds intended to cross biological membranes (generally <140 Ų for oral bioavailability) while retaining sufficient polarity for aqueous solubility. The hydrazide moiety contributes substantially to this polar surface area relative to non-hydrazide analogs, making this compound distinguishable from simple aryl amines or amides in terms of intermolecular interaction potential.

Molecular Descriptors Drug Design Permeability

Application Scenarios for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS 2370-49-2) Supported by Quantitative Evidence


Antitubercular Drug Discovery: DXR Enzyme Inhibition Screening

Researchers engaged in antitubercular drug discovery targeting the non-mevalonate isoprenoid biosynthesis pathway can employ 2-[(3,4-Dimethylphenyl)amino]acetohydrazide as a reference inhibitor for Mycobacterium tuberculosis DXR, with documented IC50 of 8.0 µM and Kd of 90 nM [1]. This compound provides a benchmark for structure-activity relationship (SAR) studies aimed at optimizing arylacetohydrazide scaffolds for enhanced DXR inhibition. The 3,4-dimethyl substitution pattern offers a defined starting point for systematic modification, and the available activity data enable quantitative comparison of newly synthesized analogs tested in the same enzymatic assay format.

Process Chemistry and Polymorph Preparation: Bisphosphonate Intermediate Synthesis

Laboratories developing or reproducing patented synthetic routes for bisphosphonate compounds (including zoledronic acid) require 2-[(3,4-Dimethylphenyl)amino]acetohydrazide as the specified intermediate of formula III. The patented process describes reaction with oxalyl chloride followed by hydrazine treatment in aqueous alkaline conditions at elevated temperature, with product isolation via three-phase ether extraction [2]. The patent further claims a polymorph of the final bisphosphonate compound, establishing this intermediate as essential for accessing the claimed solid-state form.

Heterocyclic Chemistry: Oxadiazole and Hydrazone Library Synthesis

Medicinal chemistry groups synthesizing libraries of 1,3,4-oxadiazoles, hydrazones, or other nitrogen-containing heterocycles can utilize 2-[(3,4-Dimethylphenyl)amino]acetohydrazide as a versatile building block. The reactive hydrazide moiety enables condensation with carboxylic acids (under phosphoryl chloride cyclization conditions) or aldehydes/ketones to yield structurally diverse heterocyclic scaffolds [3]. The 3,4-dimethylphenyl group imparts a lipophilicity profile (XLogP3 = 1.8) [4] and steric bulk that distinguishes products derived from this intermediate from those prepared using alternative arylacetohydrazides.

Physicochemical Property Optimization: Drug-Likeness Assessment and Formulation Development

Formulation scientists and computational chemists evaluating the drug-likeness of hydrazide-containing compound series can reference the computed physicochemical properties of 2-[(3,4-Dimethylphenyl)amino]acetohydrazide as a representative benchmark. The compound exhibits XLogP3 = 1.8 and TPSA = 67.2 Ų [4], placing it within favorable ranges for oral bioavailability (LogP <5; TPSA <140 Ų). The hydrogen bonding capacity (3 HBD, 4 HBA) and rotatable bond count (4) provide additional descriptors for quantitative structure-property relationship (QSPR) modeling and formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3,4-Dimethylphenyl)amino]acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.